molecular formula C24H27NO5 B2804470 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010882-87-7

9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2804470
CAS RN: 1010882-87-7
M. Wt: 409.482
InChI Key: OMUSACIFCJISQL-UHFFFAOYSA-N
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Description

9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group

  • A study by Kiskan and Yagcı (2007) describes a benzoxazine monomer with coumarin and benzoxazine rings. It demonstrates photodimerization via a cycloaddition reaction and thermal ring-opening of the benzoxazine ring. This research is significant for understanding the thermal behavior of such compounds, applicable in materials science (Kiskan & Yagcı, 2007).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

  • Mahmoud, El-Bordany, and Elsayed (2017) explored the synthesis of fused oxazines like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d]oxazin-5-one. Their work focuses on creating novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines with potential chemical and pharmacological activities, including antioxidant and anticancer properties (Mahmoud, El-Bordany, & Elsayed, 2017).

Synthesis and Properties of 1,3-Diaryl-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium Bromides

  • Demchenko et al. (2003) studied the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with phenacyl bromides. This research contributes to our understanding of the synthesis and structural determination of complex oxazine derivatives, which are relevant in developing new chemical entities (Demchenko et al., 2003).

Green Synthesis of [1,3]oxazines Using a Magnetically-separable Basic Nano-catalyst

  • Nongrum et al. (2019) report the preparation of [1,3]oxazine derivatives using a novel basic catalyst under ultrasonic conditions. This methodology emphasizes environmentally friendly synthesis methods and investigates the potential toxicological applications of these derivatives (Nongrum et al., 2019).

Synthesis and Tautomerization of Hydroxylated Isoflavones

  • Frasinyuk et al. (2015) explored the aminomethylation of hydroxylated isoflavones leading to chromeno[8,7-e][1,3]-oxazin-4-ones. This study contributes to our understanding of the synthesis and tautomeric properties of oxazine derivatives, which are of interest in the field of organic chemistry (Frasinyuk et al., 2015).

Synthesis and Properties of Substituted Oxazines

  • Bondarenko, Frasinyuk, and Khilya (2010) conducted research on the synthesis of new 9-alkyl-substituted 3-(4-fluorophenyl)-9,10-dihydro-4H,8H-chromeno-[8,7-e][1,3]oxazin-4-ones. This research is significant for understanding the chemical behavior and potential applications of these oxazine derivatives in various fields (Bondarenko, Frasinyuk, & Khilya, 2010).

Synthesis and Anti-bacterial Activity of Novel Dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones

  • Mathew, Aggarwal, Kumar, and Nath (2014) synthesized a series of sulfur-containing dihydrochromeno[8,7-e][1,3]oxazine-2(8H)-thiones and evaluated their anti-bacterial efficacy. This research is crucial for the development of new anti-bacterial agents (Mathew, Aggarwal, Kumar, & Nath, 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-9-(3-propan-2-yloxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-16(2)28-12-4-11-25-13-20-22(30-15-25)10-9-19-23(26)21(14-29-24(19)20)17-5-7-18(27-3)8-6-17/h5-10,14,16H,4,11-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUSACIFCJISQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-isopropoxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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